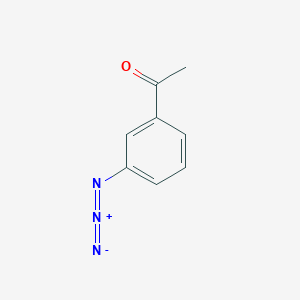

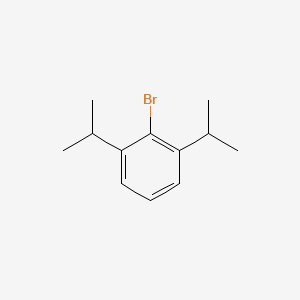

4-Bromo-5-fluoro-2-methylbenzaldehyde

説明

The compound of interest, 4-Bromo-5-fluoro-2-methylbenzaldehyde, is a halogenated aromatic aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related compounds and their derivatives have been investigated, which can offer insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of halogenated benzaldehydes can involve several steps, including halogenation, oxidation, and substitution reactions. For instance, the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde involves a condensation reaction with aromatic aminophenols followed by oxidative polycondensation reactions in an aqueous alkaline medium . Similarly, selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes . These methods suggest potential pathways for synthesizing the compound of interest, possibly through modification of the substituents on the benzaldehyde core.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-fluoro-4-bromobenzaldehyde, has been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT) . These studies provide insights into the preferred conformations and the impact of halogen substitution on the molecular structure, which can be extrapolated to understand the structure of 4-Bromo-5-fluoro-2-methylbenzaldehyde.

Chemical Reactions Analysis

Halogenated benzaldehydes can undergo various chemical reactions, including condensation to form Schiff bases, as seen in the synthesis of poly(iminophenol)s , and reactions with acetophenones and urea to form substituted pyrimidinones . The presence of halogen substituents can influence the reactivity and selectivity of these reactions, as well as the properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes are influenced by the nature and position of the substituents. For example, the introduction of a methyl group can affect the electrochemical and thermal properties of the compounds . The presence of bromine and fluorine atoms can also impact the vibrational frequencies, crystal structure, and optical properties, as demonstrated by the studies on 2-fluoro-4-bromobenzaldehyde . These findings can be used to predict the properties of 4-Bromo-5-fluoro-2-methylbenzaldehyde, which may exhibit unique thermal, optical, and electrochemical characteristics due to its specific substitution pattern.

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Pathways : The synthesis of related compounds like Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination, hydrolysis, cyanidation, methoxylation, and esterification, indicating similar pathways might be applicable for 4-Bromo-5-fluoro-2-methylbenzaldehyde (Chen, 2008).

- Molecular Structure Analysis : Research on the molecular structure of 2-fluoro-4-bromobenzaldehyde, a structurally similar compound, used X-ray diffraction and vibrational spectroscopy to explore molecular dimer formation and characteristic frequencies, which could be relevant for understanding the structural properties of 4-Bromo-5-fluoro-2-methylbenzaldehyde (Tursun et al., 2015).

Applications in Chemical Synthesis

- Intermediate in Pharmaceutical Synthesis : In the synthesis of complex molecules for biomedical applications, related compounds like 3-(4-Bromophenyl)isoxazol-5(2H)-one are used, suggesting potential use of 4-Bromo-5-fluoro-2-methylbenzaldehyde in similar contexts (Ryzhkova et al., 2020).

- Formation of Heterocyclic Systems : The compound is potentially useful in the formation of new heterocyclic systems, as seen in the synthesis of fluorinated benzothiazepines and pyrazolines using similar bromo-fluorobenzaldehydes (Jagadhani et al., 2015).

Spectroscopic and Computational Analysis

- Vibrational Spectroscopy and DFT Calculations : Detailed spectroscopic (FT-IR, FT-RAMAN) and computational studies (DFT) on 5-Fluoro-2-Methylbenzaldehyde highlight the potential for similar analyses on 4-Bromo-5-fluoro-2-methylbenzaldehyde to understand its electronic and structural characteristics (Iyasamy et al., 2016).

Materials Science Applications

- Polymer Synthesis : Research on the electrochemical behavior of polymers functionalized with halogenated benzaldehydes indicates potential applications of 4-Bromo-5-fluoro-2-methylbenzaldehyde in materials science, particularly in the synthesis of specialized polymers (Hasdemir et al., 2011).

- Adsorption and Separation Technologies : Studies on fluorinated microporous polyaminals for CO2 adsorption highlight the potential use of fluorinated benzaldehydes in creating materials for environmental applications, suggesting a similar role for 4-Bromo-5-fluoro-2-methylbenzaldehyde (Li et al., 2016).

Safety And Hazards

特性

IUPAC Name |

4-bromo-5-fluoro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCHJHTWCZHFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479679 | |

| Record name | 4-Bromo-5-fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-fluoro-2-methylbenzaldehyde | |

CAS RN |

861928-26-9 | |

| Record name | 4-Bromo-5-fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)